molecular formula C23H24ClN5O3S B2933549 N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-24-6

N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No. B2933549
M. Wt: 485.99
InChI Key:
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Description

N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24ClN5O3S and its molecular weight is 485.99. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Triazoloquinazoline derivatives have been synthesized and evaluated for their H1-antihistaminic activity , which is a measure of a compound's ability to counteract the effects of histamine, a chemical mediator involved in allergic reactions, gastric acid secretion, and neurotransmission in the brain. Studies have shown that certain 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones exhibit significant in vivo H1-antihistaminic activity, with some compounds offering protection against histamine-induced bronchospasm in guinea pigs. For instance, the compound 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one was identified as particularly potent, surpassing the efficacy of the standard chlorpheniramine maleate in some aspects, with reduced sedative effects, highlighting its potential as a new class of H1-antihistaminic agents (Alagarsamy et al., 2009).

Chemical Synthesis and Reactivity

The synthesis and reactivity of triazolo-annelated quinazolines have been explored, providing insights into the chemical behavior and potential modifications of these compounds for pharmacological purposes. Phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines have been synthesized from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids, leading to a variety of derivatives with potential biological activity (Al-Salahi, 2010).

Potential Anticancer Activity

Research into the anticancer activity of triazoloquinazoline derivatives has highlighted their potential in targeting various cancer cell lines. A novel series of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides showed selective influence on non-small cell lung and CNS cancer cell lines, with compound 4.10 demonstrating significant activity, suggesting a promising avenue for further anticancer research (Berest et al., 2011).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O3S/c1-14(2)10-11-28-21(31)16-6-4-5-7-18(16)29-22(28)26-27-23(29)33-13-20(30)25-17-12-15(24)8-9-19(17)32-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKWLVUGSXWNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

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